![molecular formula C₁₃H₂₂N₄O₃S B1144591 cis-Ranitidine CAS No. 667463-27-6](/img/no-structure.png)
cis-Ranitidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ranitidine is a histamine H2 antagonist used to treat duodenal ulcers, Zollinger-Ellison syndrome, gastric ulcers, GERD, and erosive esophagitis .
Synthesis Analysis
The synthesis of Ranitidine can be divided into two groups: production through the intermediate 5-(dimethylamino)furfurylthioethylamine and the synthesis of N,N’-substituted l-nitro-2,2-diaminoethylenes, followed by their conversion to Ranitidine by condensation with furyl alcohol or furfuryl mercaptan .Molecular Structure Analysis
Ranitidine has a molecular formula of C13H22N4O3S, an average mass of 314.404 Da, and a mono-isotopic mass of 314.141266 Da .Chemical Reactions Analysis
The reactions of cisplatin with Ranitidine were studied in D2O at pD 7.4 and 298 K by means of 1H NMR spectroscopy. The second order rate constants, k2, for the reaction of cisplatin with Ranitidine is (6.72 ± 0.17) × 10−4 M−1 s−1 .Physical And Chemical Properties Analysis
Ranitidine’s compatibility with pharmaceutical excipients of common use was evaluated. The study revealed interactions with butylated hydroxytoluene, polyethylene glycol 6000, sodium starch glycolate, and talc at all storage conditions .Aplicaciones Científicas De Investigación
Gastrointestinal Tract Cancer Research
Ranitidine has been used in research related to gastrointestinal tract cancers . The drug is directly exposed to the upper gastrointestinal tract, making it a valuable tool for studying the risk of cancers of the esophagus, stomach, pancreas, and liver .
Histamine-2 Receptor Antagonist Studies
Ranitidine is a histamine-2 receptor antagonist (H2RA). It has been compared with other H2RAs, such as cimetidine, famotidine, lafutidine, nizatidine, and roxatidine, in various studies . These comparisons have helped researchers understand the different effects and efficacy of these drugs.
Cancer Risk Assessment
There have been multinational cohort studies investigating the risk of cancer associated with the use of ranitidine . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .
Drug Contamination Studies
Ranitidine has been found to be contaminated with NDMA, a probable human carcinogen . This has led to research into the implications of this contamination and its potential effects on human health.
Large-Scale Cohort Studies
Ranitidine has been used in large-scale cohort studies across multiple countries . These studies have provided valuable data on the drug’s use and its associated risks and benefits.
Mecanismo De Acción
Target of Action
cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of cis-Ranitidine are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.
Mode of Action
cis-Ranitidine works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, cis-Ranitidine effectively reduces the secretion of gastric acid .
Biochemical Pathways
The biochemical pathway affected by cis-Ranitidine involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, cis-Ranitidine disrupts this pathway, leading to a decrease in gastric acid secretion .
Pharmacokinetics
The pharmacokinetics of cis-Ranitidine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of cis-Ranitidine is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of cis-Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of cis-Ranitidine is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .
Result of Action
The molecular and cellular effects of cis-Ranitidine’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, cis-Ranitidine can relieve uncomfortable symptoms of these conditions and promote healing .
Action Environment
The action, efficacy, and stability of cis-Ranitidine can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of cis-Ranitidine, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase cis-Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of cis-Ranitidine and reduce its clearance .
Safety and Hazards
Direcciones Futuras
Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of cis-Ranitidine can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-nitroethene", "2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone" ], "Reaction": [ "The reaction starts with the reduction of 2-chloro-1-nitroethene to 2-chloro-1-aminoethene using hydrogen gas and palladium on carbon catalyst.", "The resulting 2-chloro-1-aminoethene is then reacted with 2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane in methanol to form the desired cis-Ranitidine intermediate.", "The intermediate is then reduced using sodium borohydride in methanol to form the final product.", "The final product is isolated and purified by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from acetone." ] } | |
Número CAS |
667463-27-6 |
Nombre del producto |
cis-Ranitidine |
Fórmula molecular |
C₁₃H₂₂N₄O₃S |
Peso molecular |
314.4 |
Sinónimos |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.